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Compound of Interest

Benzyl 3-tosyloxyazetidine-1-
Compound Name:
carboxylate

Cat. No. B113318

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive interpretation of the expected spectroscopic data for
Benzyl 3-tosyloxyazetidine-1-carboxylate, a key intermediate in medicinal chemistry. Due to
the limited availability of public experimental spectra for this specific compound, this guide
presents a detailed prediction of its spectroscopic characteristics. To provide a robust
framework for analysis, we compare these predicted values with experimental data from two
closely related analogues: its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, and a
structurally similar compound, Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate. This comparative
approach will aid researchers in the identification and characterization of this and similar
molecules.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for Benzyl
3-tosyloxyazetidine-1-carboxylate and its analogues.

Table 1: *H NMR Data (Predicted and Experimental, 400 MHz, CDCls, & in ppm)
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Benzyl 3- Benzyl 3-
Benzyl 3- . L
. hydroxyazetidine-1- (tosyloxy)pyrrolidine-
_ tosyloxyazetidine-1-
Assignment carboxylate 1-carboxylate
carboxylate
i (Analogue 1 - (Analogue 2 -
(Predicted) . _
Experimental) Predicted)
Tosyl-CHs 2.45 (s, 3H) - 2.44 (s, 3H)

Azetidine-H2, H4

4.20-4.40 (m, 4H)

4.10-4.30 (m, 4H)

Pyrrolidine-H2, H5

3.55-3.80 (m, 4H)

Azetidine-H3

5.10-5.20 (m, 1H)

4.55-4.65 (m, 1H)

Pyrrolidine-H3

5.20-5.30 (M, 1H)

Pyrrolidine-H4

2.10-2.30 (m, 2H)

Benzyl-CH:z

5.15 (s, 2H)

5.12 (s, 2H)

5.14 (s, 2H)

Benzyl-ArH

7.30-7.40 (m, 5H)

7.30-7.40 (m, 5H)

7.30-7.40 (m, 5H)

Tosyl-ArH (ortho)

7.80 (d, J=8.0 Hz, 2H)

7.78 (d, J=8.0 Hz, 2H)

Tosyl-ArH (meta)

7.35 (d, J=8.0 Hz, 2H)

7.36 (d, J=8.0 Hz, 2H)

OH

~2.0 (brs, 1H)

Table 2: 13C NMR Data (Predicted and Experimental, 100 MHz, CDCls, & in ppm)
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Benzyl 3- Benzyl 3-
Benzyl 3- - -
o hydroxyazetidine-1- (tosyloxy)pyrrolidine-
_ tosyloxyazetidine-1-
Assignment carboxylate 1-carboxylate
carboxylate
) (Analogue 1 - (Analogue 2 -
(Predicted) . _
Experimental) Predicted)
Tosyl-CHs 21.7 - 21.6
Azetidine-C2, C4 ~55 ~58 -
Pyrrolidine-C2, C5 - - ~50
Azetidine-C3 ~75 ~65 -
Pyrrolidine-C3 - - ~80
Pyrrolidine-C4 - - ~35
Benzyl-CH: 67.5 67.0 67.2
Benzyl-ArC (ipso) 135.5 136.0 135.8

Benzyl-ArC 128.6,128.3, 128.1 128.5,128.2,128.0 128.6,128.2, 128.0
Tosyl-ArC (ipso) 145.0 - 144.8

Tosyl-ArC (quat) 133.0 - 1335

Tosyl-ArC 130.0, 127.8 - 129.9, 127.7

C=0 (Carbamate) 156.0 156.5 155.0

Table 3: IR Data (Predicted and Experimental, cm—2)
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Benzyl 3-
Benzyl 3- )
Benzyl 3- . (tosyloxy)pyrroli
. . . . hydroxyazetidin _
Functional Vibrational tosyloxyazetidin dine-1-
e-1-carboxylate
Group Mode e-1-carboxylate carboxylate
_ (Analogue 1 -
(Predicted) _ (Analogue 2 -
Experimental) _
Predicted)
Aromatic C-H Stretch 3100-3000 3100-3000 3100-3000
Aliphatic C-H Stretch 2980-2850 2980-2850 2980-2850
C=0
Stretch ~1700 ~1695 ~1700
(Carbamate)
Aromatic C=C Stretch 1600, 1495 1600, 1495 1600, 1495
Asymmetric
S=0 (Sulfonate) ~1360 - ~1360
Stretch
Symmetric
S=0 (Sulfonate) ~1175 - ~1175
Stretch
C-O
(Ester/Carbamat Stretch 1250-1200 1250-1200 1250-1200
e)
S-0-C
Stretch ~1000 - ~1000
(Sulfonate)
O-H (Alcohol) Stretch (broad) - ~3400 -

Table 4: Mass Spectrometry Data (Predicted Fragmentation, m/z)
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Benzyl 3-
tosyloxyazetidine-1-
Fragment lon Structure Notes
carboxylate
(Predicted)
[M+H]* C1sH20NOsS™ 362.1 Molecular lon
Loss of tosyloxy
[M-C7H702S]* C11H12NOs3* 206.1 )
radical
o Benzyl cation
[C7HA]* Tropylium ion 91.1
fragment
[C7HsO2S]* Toluenesulfonic acid 172.0 Tosyl group fragment
o Fragmentation of the
[CaHeN]* Azetidinyl fragment 70.1

azetidine ring

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for small organic molecules are

described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

o Data Acquisition: *H and 3C NMR spectra are acquired on a 400 MHz spectrometer.

o H NMR: A standard proton experiment is run with a 30-degree pulse width, a relaxation
delay of 1.0 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-
added.

o 13C NMR: A proton-decoupled carbon experiment is performed with a 30-degree pulse
width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds.
Approximately 1024 scans are accumulated.
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Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for *H and 77.16
ppm for the central peak of the CDCIs triplet for 13C.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the sample is prepared by dissolving a small amount of the
compound in a volatile solvent (e.g., dichloromethane) and depositing a drop of the solution
onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. The solvent is allowed
to evaporate completely.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically acquired over the range of 4000-400 cm~1 by co-
adding 16 scans at a resolution of 4 cm~1. A background spectrum of the clean salt plate is
recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition: Mass spectra are obtained using a mass spectrometer equipped with an
electrospray ionization (ESI) source in positive ion mode. The sample solution is introduced
into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 pL/min. The
mass spectrum is typically acquired over a mass-to-charge (m/z) range of 50-500.

Data Interpretation and Visualization

The interpretation of spectroscopic data is a logical process that involves correlating spectral

features with molecular structure. The following diagrams illustrate the workflow of this process

and the key structural features of Benzyl 3-tosyloxyazetidine-1-carboxylate.
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Spectroscopic Data Interpretation Workflow
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Caption: A flowchart illustrating the process of spectroscopic data interpretation.

Key Structural Features and Spectroscopic Signatures

Benzyl 3-tosyloxyazetidine-1-carboxylate

Benzyl Group | Carbamate Linkage | Azetidine Ring

Tosyloxy Group
1

!

1H: ~7.3 ppm (5H, m), ~5.1 ppm (2H, s)
13C: ~136, 128 ppm

IR: ~3030, 1600, 1495 cm~*

Expected Spectroscopic Signatures
A/ Y
1H: ~4.2-4.4 ppm (4H, m), ~5.1-5.2 ppm (1H, m)

1H: ~7.8, ~7.3 ppm (4H, AA'BB'), ~2.4 ppm (3H, s)

13C: ~156 ppm
IR: ~1700 cm~* (C=0)

13C: ~145, 133, 130, 128, 22 ppm
IR: ~1360, 1175 cm~1 (S=0)

13C: ~55, ~75 ppm
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 To cite this document: BenchChem. [Spectroscopic Data Interpretation: A Comparative
Guide for Benzyl 3-tosyloxyazetidine-1-carboxylate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b113318#spectroscopic-data-
interpretation-for-benzyl-3-tosyloxyazetidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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